molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1434940
CAS No.: 1638767-57-3
M. Wt: 216.02 g/mol
InChI Key: PEXLLWSAFWLAEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms and a formyl group attached to a pyrrolo[2,3-d]pyrimidine core. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogs and other bioactive compounds. It interacts with various enzymes and proteins, including kinases and polymerases, which are crucial for cellular processes such as DNA replication and repair. The compound’s interactions with these biomolecules often involve covalent bonding or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the activity and stability of the target enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis. It can also modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These effects highlight the compound’s potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it may act as a competitive inhibitor of kinases, preventing the phosphorylation of key substrates involved in cell cycle regulation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions underscore the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity observed over time . These findings are crucial for understanding the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies . These observations are essential for guiding the development of safe and effective therapeutic regimens.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Understanding these pathways is critical for predicting the compound’s behavior in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the reaction. The product is then purified through filtration, extraction, and drying steps to obtain the desired compound in high yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.

    Electrophilic Substitution: Formation of halogenated or nitro-substituted derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to kinase inhibitors, which block the activity of kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and is useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and a formyl group, which allows for diverse chemical reactivity and applications in various fields .

Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLLWSAFWLAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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